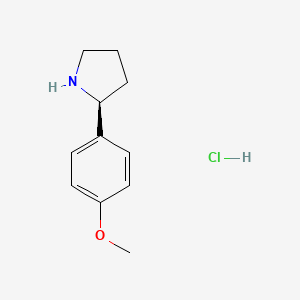

(s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

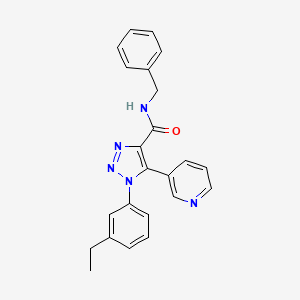

“(s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride” is a chemical compound . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often starts with S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides proceeds with generally high levels of diastereoselectivity .Molecular Structure Analysis

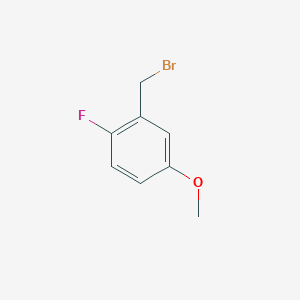

The molecular formula of “(s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride” is C11H15NO . The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives are versatile in chemical reactions. They can be synthesized from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis

The molecular weight of “(s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride” is 177.25 . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Chemical Synthesis and Material Science Applications

- Demethylation Reactions: A study describes the demethylation of 4-Methoxyphenylbutyric acid using molten pyridinium hydrochloride, showcasing an application in synthesizing key materials for preclinical candidates (Schmid et al., 2004).

- Synthesis of Pyrrolidinones: Research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones highlights its utility in creating compounds for agrochemical or medicinal purposes (Ghelfi et al., 2003).

- Enantiomeric Pure Pyrrolidine Derivatives: A method for obtaining enantiomerically pure pyrrolidine derivatives from trans-4-Hydroxy-L-proline by electrochemical oxidative decarboxylation and reaction with nucleophiles demonstrates the compound's versatility in synthetic organic chemistry (Renaud & Seebach, 1986).

Medicinal Chemistry Applications

- Antiviral Activity: 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, synthesized through reactions involving methoxypyridine compounds, have shown inhibitory activity against retroviruses, highlighting the role of (s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride derivatives in developing antiviral drugs (Hocková et al., 2003).

- Monoamine Oxidase Inhibitors: Derivatives of (s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride have been synthesized and found to act as inactivators of monoamine oxidase B, offering insights into the development of treatments for neurological disorders (Ding & Silverman, 1992).

作用機序

While the specific mechanism of action for “(s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride” is not mentioned in the search results, pyrrolidine-containing derivatives have been designed and synthesized as antagonists of the chemokine receptor CXCR4, which is responsible for essential activities in HIV infection, inflammation/autoimmune disorders, and cancer metastasis .

Safety and Hazards

将来の方向性

The future directions of research on “(s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

特性

IUPAC Name |

(2S)-2-(4-methoxyphenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBSLTSQSAXLOG-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2720693.png)

![4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2720697.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2720701.png)

![N-[4-(Difluoromethoxy)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2720703.png)

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone](/img/structure/B2720709.png)